molecular formula C11H25NO B8440540 3-Diethylamino-2,2-diethylpropanol

3-Diethylamino-2,2-diethylpropanol

Cat. No. B8440540
M. Wt: 187.32 g/mol
InChI Key: YELQBHKKCGGLBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05118708

Procedure details

To THF (300 ml.) is added LiAlH4 (1.2 g), the mixture is refluxed for 20 min, and an additional quantity of LiAlH4 (15.8 g., 0.42 mole) is added in two portions at 5°-21° over 1 min with mechanical stirring. The mixture is cooled to 5° and a solution of ethyl 2-(N,N-diethylcarbamoyl)-2-ethylbutyrate (29 g., 0.12 mole) in THF (80 ml.) is added at 5°-11° in 5 min. The temperature (exothermic) is allowed to rise to 60° over 12 min, is maintained at 49°-53° for 7 min, is heated gradually to reflux over 10 min, and then is refluxed for 6 hours. After it stands at room temperature for 18 hours, the reaction mixture is treated with Ac2O (55 ml.) at 10°-20° is stirred in an ice bath for 0.5 hour, is treated with H2O (150 ml.) at 10°-18°, and finally is treated with CHCl3 (250 ml.) at 10°-22° with slow stirring. The CHCl3 -layer is washed with H2O (50 ml.), is dried over MgSO4, is filtered, and is concentrated to dryness under reduced pressure. The resultant oil (30 ml.) is treated with 10% HCl (280 ml.) and is subjected to steam distillation for 1.3 hours, collecting 1 liter of distillate. The distillate is concentrated to 50 ml. by distillation under reduced pressure, is made basic with solid NaC2O3 to pH 8-9 in the cold, is extracted with ether, is dried over MgSO4 and activated charcoal, is filtered, and concentrated to dryness. The residual oil (12 g. plus 5.0 g. from previous run) is distilled at 60°-68°/l mm to yield 11 g (35%) of 3-diethylamino-2,2-diethylpropanol.
Quantity
15.8 g
Type
reactant
Reaction Step One
Name
ethyl 2-(N,N-diethylcarbamoyl)-2-ethylbutyrate
Quantity
29 g
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Two
Name
Quantity
55 mL
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
reactant
Reaction Step Four
Quantity
1.2 g
Type
reactant
Reaction Step Five
Name
Quantity
300 mL
Type
solvent
Reaction Step Five
Name
Quantity
250 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[CH2:7]([N:9]([CH2:22][CH3:23])[C:10]([C:12]([CH2:20][CH3:21])([CH2:18][CH3:19])[C:13](OCC)=[O:14])=O)[CH3:8].CC(OC(C)=O)=O.O>C1COCC1.C(Cl)(Cl)Cl>[CH2:22]([N:9]([CH2:7][CH3:8])[CH2:10][C:12]([CH2:20][CH3:21])([CH2:18][CH3:19])[CH2:13][OH:14])[CH3:23] |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
15.8 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Step Two
Name
ethyl 2-(N,N-diethylcarbamoyl)-2-ethylbutyrate
Quantity
29 g
Type
reactant
Smiles
C(C)N(C(=O)C(C(=O)OCC)(CC)CC)CC
Name
Quantity
80 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
55 mL
Type
reactant
Smiles
CC(=O)OC(=O)C
Step Four
Name
Quantity
150 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
1.2 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
is stirred in an ice bath for 0.5 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for 20 min
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to 5°
TEMPERATURE
Type
TEMPERATURE
Details
is maintained at 49°-53° for 7 min
Duration
7 min
TEMPERATURE
Type
TEMPERATURE
Details
is heated gradually
TEMPERATURE
Type
TEMPERATURE
Details
to reflux over 10 min
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 6 hours
Duration
6 h
WAIT
Type
WAIT
Details
After it stands at room temperature for 18 hours
Duration
18 h
WASH
Type
WASH
Details
The CHCl3 -layer is washed with H2O (50 ml.)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
is dried over MgSO4
FILTRATION
Type
FILTRATION
Details
is filtered
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated to dryness under reduced pressure
ADDITION
Type
ADDITION
Details
The resultant oil (30 ml.) is treated with 10% HCl (280 ml.)
DISTILLATION
Type
DISTILLATION
Details
is subjected to steam distillation for 1.3 hours
Duration
1.3 h
DISTILLATION
Type
DISTILLATION
Details
collecting 1 liter of distillate
CONCENTRATION
Type
CONCENTRATION
Details
The distillate is concentrated to 50 ml
DISTILLATION
Type
DISTILLATION
Details
by distillation under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
is extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
is dried over MgSO4 and activated charcoal
FILTRATION
Type
FILTRATION
Details
is filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
DISTILLATION
Type
DISTILLATION
Details
The residual oil (12 g. plus 5.0 g. from previous run) is distilled at 60°-68°/l mm

Outcomes

Product
Details
Reaction Time
12 min
Name
Type
product
Smiles
C(C)N(CC(CO)(CC)CC)CC
Measurements
Type Value Analysis
AMOUNT: MASS 11 g
YIELD: PERCENTYIELD 35%
YIELD: CALCULATEDPERCENTYIELD 48.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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